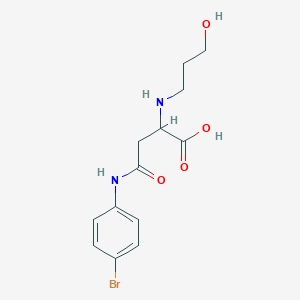
4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, commonly known as BPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BPAO is a small molecule inhibitor that is capable of targeting specific enzymes and proteins, making it an ideal candidate for developing new drugs for the treatment of various diseases.
Scientific Research Applications
Glycolic Acid Oxidase Inhibition
4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid and its derivatives demonstrate potent inhibitory effects on porcine liver glycolic acid oxidase. This action is significant as glycolic acid oxidase plays a crucial role in various metabolic processes. The inhibition of this enzyme by compounds like 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2, 4-dioxobutanoic acid indicates potential therapeutic applications in diseases where modulation of glycolic acid levels is beneficial (H. W. Williams et al., 1983).
Surfactant Properties and Premicellar Aggregation
A novel surfactant featuring a benzene spacer, synthesized through a copper-catalyzed cross-coupling reaction, shows unique large-diameter premicellar aggregation below the critical micelle concentration (CMC). This property suggests potential applications in industrial and pharmaceutical formulations where the formation of stable, large aggregates is desired for delivery systems or as a component of complex chemical mixtures (Minggui Chen, Xin Hu, M. Fu, 2013).
Interactions with 2-(Aminophenyl)methanol
The compound and its analogs participate in reactions leading to the formation of benzopyrroloxazine derivatives when interacted with 2-(aminophenyl)methanol. This reaction pathway opens up possibilities for creating novel organic compounds with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis (Olga A. Amalʼchieva et al., 2022).
Enantioselective Synthesis
Enantioselective synthesis routes involving the compound demonstrate the potential for creating β-analogues of aromatic amino acids. Such synthetic pathways are crucial for the development of pharmaceuticals, especially in the creation of enantiomerically pure compounds, which can have significantly different biological activities (E. Arvanitis et al., 1998).
Optical and Spectroscopic Studies
The compound has been subject to vibrational spectroscopic studies, highlighting its potential in the development of new materials with specific optical properties. Such studies are foundational for applications in sensing, imaging, and as probes in biological systems (R. F. Fernandes et al., 2017).
properties
IUPAC Name |
4-(4-bromoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c14-9-2-4-10(5-3-9)16-12(18)8-11(13(19)20)15-6-1-7-17/h2-5,11,15,17H,1,6-8H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUGRZRYHQKJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


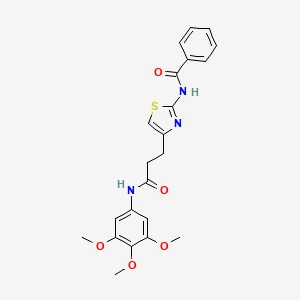
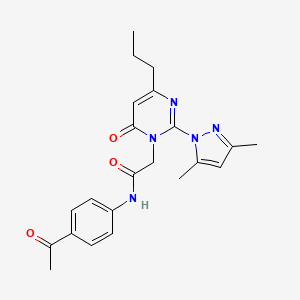
![1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681046.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2681048.png)
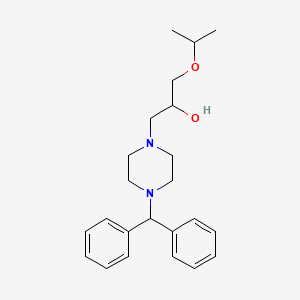

![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)
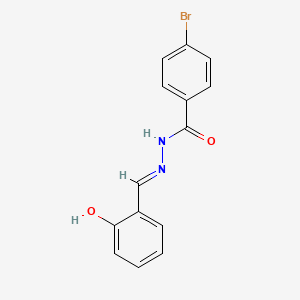


![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
![4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol](/img/structure/B2681061.png)